1-Benzyl-1-methylpiperidinium-4-one
Description
Properties
Molecular Formula |
C13H18NO+ |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-benzyl-1-methylpiperidin-1-ium-4-one |
InChI |
InChI=1S/C13H18NO/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |
InChI Key |
OXBUCKZAUJPPAG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidinone Derivatives
Structural Variations and Substitution Patterns
The following table summarizes key analogues of 1-Benzyl-4-piperidone, highlighting differences in substituent positions and functional groups:
Physicochemical and Hazard Profiles
- Its liquid state and moderate boiling point make it suitable for reflux reactions .
- 1-Benzyl-3,3-dimethylpiperidin-4-one : Classified under H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating higher handling risks compared to unsubstituted derivatives .
- N-Benzyloxycarbonyl-4-piperidone : The carbamate group increases molecular weight and polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis .
Research Findings and Pharmacological Relevance
- 1-Benzyl-4-piperidone Hydrochloride : Cited in pharmaceutical catalogs as a building block for dopamine receptor ligands .
- 1-Benzyl-3-methylpiperidin-4-one : Used in the synthesis of kinase inhibitors, leveraging its rigid structure for target binding .
- Hazard Mitigation : The dimethyl derivative (173186-91-9) requires PPE (gloves, goggles) due to irritation risks, whereas unsubstituted 1-Benzyl-4-piperidone is safer for routine use .
Preparation Methods
Direct N-Benzylation of 4-Piperidone Hydrochloride
The most straightforward method for synthesizing 1-benzyl-4-piperidone involves the alkylation of 4-piperidone hydrochloride with benzyl bromide. In this two-stage reaction:
-
Deprotonation : 4-Piperidone hydrochloride is treated with anhydrous potassium carbonate in dry dimethylformamide (DMF) to generate the free amine.
-
Alkylation : Benzyl bromide is added dropwise, and the mixture is heated at 65°C for 14 hours. The product is isolated via extraction with ethyl acetate, yielding 1-benzyl-4-piperidone with an 89.28% yield.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 4-Piperidone hydrochloride |
| Alkylating Agent | Benzyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 65°C |
| Yield | 89.28% |
This method is favored for its simplicity and high yield but requires careful control of moisture and stoichiometry to avoid byproducts such as over-alkylation or hydrolysis.
Partial Reduction of Piperidine Carboxylates
Red-Al-Mediated Reduction
A highly selective approach for synthesizing 1-benzyl-4-piperidinealdehyde involves the partial reduction of 1-benzyl-4-piperidine carboxylates using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). This method avoids over-reduction to the alcohol by optimizing reagent ratios and temperature.
Mechanistic Insights :
-
Red-Al transfers a hydride to the ester carbonyl, forming an intermediate aluminate complex.
-
Hydrolysis of this complex yields the aldehyde, while competing pathways (e.g., enamine formation) are suppressed by additives like potassium tert-butoxide (KTB).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Starting Material | 1-Benzyl-4-ethoxycarbonylpiperidine |
| Reducing Agent | Red-Al (1.15–1.25 equiv.) |
| Additive | Pyrrolidine (excess) |
| Temperature | 10°C |
| Solvent | Toluene |
| Yield | >90% |
This method is notable for its selectivity but requires ultralow temperatures and precise stoichiometry, limiting industrial applicability.
Red Aluminum Complexes for Industrial-Scale Synthesis
Patent-Based Methodology
A patent (CN105693596A) describes an improved protocol for synthesizing 1-benzyl-4-piperidinealdehyde using red aluminum (SMEAH) complexes with morpholine, piperidine, or pyrrolidine. The process involves:
-
Preparation of Red Aluminum Complex : SMEAH is pre-complexed with a nitrogen ligand (e.g., morpholine) to enhance stability and reactivity.
-
Controlled Reduction : The red aluminum complex is added dropwise to a solution of 1-benzyl-4-piperidine carboxylate at -5–0°C, minimizing byproduct formation.
-
Workup : The reaction is quenched with NaOH, and the product is extracted into an organic solvent (e.g., hexane or MTBE).
Industrial Advantages :
-
Yield : 91–96% across multiple batches.
-
Scalability : Demonstrated at kilogram scale with consistent purity (>98%).
-
Cost-Effectiveness : Avoids expensive reagents like TMSCHN₂ or cryogenic conditions.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The table below contrasts three primary methods for synthesizing 1-benzyl-4-piperidine derivatives:
Key Findings :
-
The direct alkylation route is optimal for producing 1-benzyl-4-piperidone but cannot access aldehyde derivatives.
-
Red aluminum complexes offer superior yields and scalability for aldehyde synthesis compared to Red-Al.
Q & A
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
